molecular formula C36H70CaO8S2 B13774672 Calcium oleyl sulfate CAS No. 72018-26-9

Calcium oleyl sulfate

Cat. No.: B13774672
CAS No.: 72018-26-9
M. Wt: 735.1 g/mol
InChI Key: VNOZDWNXEDODNQ-CVBJKYQLSA-L
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Description

Calcium oleyl sulfate is a surfactant compound derived from oleyl alcohol and sulfuric acid, with calcium as the counterion. It is commonly used in various industrial and commercial applications due to its surfactant properties, which allow it to reduce surface tension and act as a detergent, emulsifier, and wetting agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium oleyl sulfate is typically synthesized through the sulfation of oleyl alcohol. The process involves reacting oleyl alcohol with sulfur trioxide or chlorosulfonic acid to form oleyl sulfate, which is then neutralized with calcium hydroxide to produce this compound. The reaction conditions usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous reactors where oleyl alcohol and sulfur trioxide are mixed under controlled conditions. The resulting oleyl sulfate is then neutralized with calcium hydroxide in large mixing tanks. The final product is purified and dried before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Calcium oleyl sulfate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form oleyl alcohol and sulfuric acid.

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water, often under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used to substitute the sulfate group.

Major Products

    Hydrolysis: Oleyl alcohol and sulfuric acid.

    Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Calcium oleyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.

    Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in formulations requiring emulsification.

    Industry: Widely used in the production of detergents, personal care products, and industrial cleaners.

Mechanism of Action

Calcium oleyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to emulsify oils and disperse particles. The sulfate group interacts with water molecules, while the oleyl chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions. This dual interaction is crucial for its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Sodium oleyl sulfate
  • Potassium oleyl sulfate
  • Ammonium oleyl sulfate

Comparison

Calcium oleyl sulfate is unique due to the presence of calcium as the counterion, which can impart different solubility and stability properties compared to its sodium, potassium, and ammonium counterparts. The choice of counterion can affect the compound’s performance in specific applications, such as its ability to form stable emulsions or its compatibility with other ingredients in formulations.

Properties

CAS No.

72018-26-9

Molecular Formula

C36H70CaO8S2

Molecular Weight

735.1 g/mol

IUPAC Name

calcium;[(Z)-octadec-9-enyl] sulfate

InChI

InChI=1S/2C18H36O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2*9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;;+2/p-2/b2*10-9-;

InChI Key

VNOZDWNXEDODNQ-CVBJKYQLSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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